Isosorbide-di-(propylcarbamate)
Description
Isosorbide-di-(propylcarbamate) is a derivative of isosorbide, a bio-based bicyclic diol derived from starch via sorbitol . Isosorbide’s rigid fused-ring structure imparts high thermal stability, chirality, and low optical anisotropy, making it a valuable monomer for synthesizing polymers and functionalized compounds . The substitution of isosorbide’s hydroxyl groups with propylcarbamate moieties (-NHCOOCH₂CH₂CH₃) modifies its reactivity and physical properties. For instance, isosorbide di-esters (e.g., di-benzoates, di-acrylates) are known to enhance thermal stability in polymers and exhibit biological activity as enzyme inhibitors . Propylcarbamate derivatives, compared to esters, may offer distinct hydrolytic stability and hydrogen-bonding capabilities due to the urea-like carbamate linkage.
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aR)-6-(propylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-propylcarbamate |
InChI |
InChI=1S/C14H24N2O6/c1-3-5-15-13(17)21-9-7-19-12-10(8-20-11(9)12)22-14(18)16-6-4-2/h9-12H,3-8H2,1-2H3,(H,15,17)(H,16,18)/t9-,10+,11-,12-/m1/s1 |
InChI Key |
FHZOSQQIPPAAMJ-WRWGMCAJSA-N |
Isomeric SMILES |
CCCNC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)NCCC |
Canonical SMILES |
CCCNC(=O)OC1COC2C1OCC2OC(=O)NCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Isosorbide Di-esters
- Isosorbide Di-(3-chlorobenzoate) and Di-(4-chlorobenzoate) : These di-esters exhibit acetylcholinesterase (AChE) inhibition with Ki values of 7.79 µM and 6.60 µM, respectively, acting as mixed inhibitors via ternary EIS complex formation . Molecular docking studies suggest their binding to AChE’s active site is sterically hindered compared to butyrylcholinesterase (BuChE), explaining their selective inhibition .
- Mono-acrylated Isosorbide: Incorporation into poly(methyl methacrylate) (PMMA) increases glass transition temperature (Tg) by 15°C and tensile strength by 30% at 15 mol% loading, attributed to the rigid isosorbide backbone .
Isosorbide Carbamates
- Isopropyl Carbamates: and highlight synthetic methods for isopropyl carbamates, which typically involve chloroformate intermediates.
Polysorbates and Cyclodextrins
- Polysorbates (e.g., POE isosorbide monoesters): Used as surfactants in biologics stabilization, these exhibit hydrolytic instability due to ester linkages, unlike carbamates .
- Hydroxypropyl Beta-Cyclodextrin (HPβCD): A non-polymeric stabilizer with a hydrophobic cavity, contrasting with isosorbide derivatives’ covalent modification strategies .
Comparative Data Tables
Table 1: Thermal and Mechanical Properties of Isosorbide Derivatives
Table 2: Enzyme Inhibition Profiles
Key Differentiators
Substituent Chemistry: Esters: Improve polymer thermal properties but are prone to hydrolysis.
Biological Activity : Di-esters show enzyme inhibition, while carbamates may target different biological pathways due to urea-like linkages.
Polymer Compatibility: Mono-acrylated isosorbide enhances PMMA performance, whereas carbamates might optimize polyurethanes or drug-delivery systems.
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